molecular formula C13H22O3 B14224407 methyl (3R)-3-hydroxy-6-methylundeca-6,10-dienoate CAS No. 820245-07-6

methyl (3R)-3-hydroxy-6-methylundeca-6,10-dienoate

Cat. No.: B14224407
CAS No.: 820245-07-6
M. Wt: 226.31 g/mol
InChI Key: IQIAZCGRRZSNKY-GFCCVEGCSA-N
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Description

Methyl (3R)-3-hydroxy-6-methylundeca-6,10-dienoate is an organic compound with a complex structure that includes a hydroxyl group, a methyl group, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-hydroxy-6-methylundeca-6,10-dienoate typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective synthesis, which ensures the correct stereochemistry of the compound. This process often involves the use of chiral catalysts and reagents to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of flow reactors and continuous processing to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-hydroxy-6-methylundeca-6,10-dienoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., PCC, Jones reagent), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the double bonds results in a saturated hydrocarbon .

Scientific Research Applications

Methyl (3R)-3-hydroxy-6-methylundeca-6,10-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl (3R)-3-hydroxy-6-methylundeca-6,10-dienoate exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and the conjugated diene system allow it to participate in various chemical reactions, including hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydroxyalkenes and methyl esters, such as:

  • Methyl (3R)-3-hydroxy-6-methylundeca-6,10-dienoate
  • This compound
  • This compound .

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both a hydroxyl group and a conjugated diene system. This unique combination of features allows it to participate in a wider range of chemical reactions and interact with biological molecules in distinct ways .

Properties

CAS No.

820245-07-6

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

methyl (3R)-3-hydroxy-6-methylundeca-6,10-dienoate

InChI

InChI=1S/C13H22O3/c1-4-5-6-7-11(2)8-9-12(14)10-13(15)16-3/h4,7,12,14H,1,5-6,8-10H2,2-3H3/t12-/m1/s1

InChI Key

IQIAZCGRRZSNKY-GFCCVEGCSA-N

Isomeric SMILES

CC(=CCCC=C)CC[C@H](CC(=O)OC)O

Canonical SMILES

CC(=CCCC=C)CCC(CC(=O)OC)O

Origin of Product

United States

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